Acetic acid--5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) Acetic acid--5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1)
Brand Name: Vulcanchem
CAS No.: 821799-22-8
VCID: VC16814217
InChI: InChI=1S/C12H13F3O.C2H4O2/c13-12(14,15)11(8-9-16)7-6-10-4-2-1-3-5-10;1-2(3)4/h1-5,8,16H,6-7,9H2;1H3,(H,3,4)
SMILES:
Molecular Formula: C14H17F3O3
Molecular Weight: 290.28 g/mol

Acetic acid--5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1)

CAS No.: 821799-22-8

Cat. No.: VC16814217

Molecular Formula: C14H17F3O3

Molecular Weight: 290.28 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid--5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) - 821799-22-8

Specification

CAS No. 821799-22-8
Molecular Formula C14H17F3O3
Molecular Weight 290.28 g/mol
IUPAC Name acetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol
Standard InChI InChI=1S/C12H13F3O.C2H4O2/c13-12(14,15)11(8-9-16)7-6-10-4-2-1-3-5-10;1-2(3)4/h1-5,8,16H,6-7,9H2;1H3,(H,3,4)
Standard InChI Key VEMOHJKVFHNQOP-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F

Introduction

Molecular and Structural Characteristics

The molecular formula of acetic acid–5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol (1/1) is C₁₄H₁₇F₃O₃, with a molecular weight of 290.28 g/mol . Its IUPAC name, acetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol, reflects the coexistence of acetic acid and a trifluoromethyl-substituted pentenol backbone. The canonical SMILES notation (CC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F) reveals a conjugated system with a double bond at the 2-position and a phenyl group at the 5-position .

Table 1: Key Molecular Properties

PropertyValue
CAS No.821799-22-8
Molecular FormulaC₁₄H₁₇F₃O₃
Molecular Weight290.28 g/mol
IUPAC Nameacetic acid;5-phenyl-3-(trifluoromethyl)pent-2-en-1-ol
SMILESCC(=O)O.C1=CC=C(C=C1)CCC(=CCO)C(F)(F)F
InChIKeyVEMOHJKVFHNQOP-UHFFFAOYSA-N

The trifluoromethyl group (–CF₃) enhances electrophilicity and metabolic stability, while the acetic acid moiety introduces hydrogen-bonding capacity, influencing solubility and reactivity .

Physicochemical Properties

Experimental data on melting/boiling points and solubility are unavailable, but computational predictions offer preliminary insights:

  • LogP: 3.19 (indicating moderate lipophilicity) .

  • Polar Surface Area (PSA): 57.53 Ų (suggesting hydrogen-bonding potential) .

  • Stability: The –CF₃ group likely enhances thermal stability, while the double bond may confer photoreactivity.

Table 2: Predicted Physicochemical Properties

PropertyValue
LogP3.19
PSA57.53 Ų
Exact Mass290.113 Da

Biological Activity and Toxicology

No direct toxicity data exist, but safety protocols for handling similar fluorinated compounds recommend:

  • Avoiding inhalation/dermal contact due to potential irritancy.

  • Using PPE in laboratory settings .

Challenges and Future Directions

Key research gaps include:

  • Synthetic optimization: Developing regioselective methods for trifluoromethylation.

  • Biological profiling: Screening for antimicrobial, anticancer, or CNS activity.

  • Material characterization: Assessing optoelectronic properties for device integration.

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